molecular formula C8H9N3 B1333672 3-Amino-4-(methylamino)benzonitrile CAS No. 64910-46-9

3-Amino-4-(methylamino)benzonitrile

Cat. No.: B1333672
CAS No.: 64910-46-9
M. Wt: 147.18 g/mol
InChI Key: ZZVVQSAUJWSQBV-UHFFFAOYSA-N
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Description

3-Amino-4-(methylamino)benzonitrile (CAS: 64910-46-9) is a substituted benzonitrile derivative featuring both amino and methylamino groups at the 3- and 4-positions of the benzene ring. This compound is primarily utilized in synthetic chemistry as a precursor for synthesizing bis-nitriles and diamidines, which are relevant in medicinal chemistry and materials science . For instance, it undergoes oxidative condensation with aldehydes mediated by sodium metabisulfite to form bis-nitriles, which are subsequently converted into diamidines for DNA minor groove binding applications . The compound is commercially available for research purposes, with storage recommendations at 2–8°C to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Amino-4-(methylamino)benzonitrile typically involves the reaction of 3-aminobenzaldehyde with methylamine under specific conditions to produce 3-amino-4-methylaminobenzaldehyde. This intermediate is then subjected to further reactions to yield the desired product . Another method involves the use of nitrile product preparation, where the reaction vessel is maintained at a specific temperature and vacuum conditions to achieve high purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as diphosphorus pentoxide, can enhance the reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(methylamino)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Synthesis of Organic Compounds

3-Amino-4-(methylamino)benzonitrile serves as a versatile building block in organic synthesis. It is utilized in the preparation of various cyclic peptides and other complex organic molecules due to its functional groups that facilitate chemical reactions such as substitution, oxidation, and reduction .

Pharmacological Research

Research indicates that this compound exhibits notable biological activities:

  • Anticancer Activity : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer), with an IC50 value around 15 µM. The mechanism involves apoptosis induction and cell cycle arrest, evidenced by increased sub-G1 phase cells and changes in pro-apoptotic and anti-apoptotic protein levels .
  • Neuroprotective Effects : The compound has demonstrated potential neuroprotective properties by reducing neuronal cell death in oxidative stress models. It decreases reactive oxygen species (ROS) levels and enhances antioxidant enzyme activity.
  • Anti-inflammatory Activity : In vitro assays reveal that it modulates cytokine production, significantly reducing pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages, suggesting therapeutic potential for inflammatory diseases.

Industrial Applications

In industry, this compound is employed in the production of dyes, pigments, and other chemicals. Its unique chemical structure allows it to participate in various chemical reactions necessary for synthesizing these materials.

Anticancer Activity Case Study

A study conducted on the effects of this compound on MCF-7 cells showed a significant reduction in cell viability. Flow cytometry indicated an increase in apoptotic cells after treatment, while Western blot analyses confirmed alterations in apoptosis-related protein expressions.

Neuroprotection Case Study

In a model simulating neurodegeneration due to oxidative stress, treatment with this compound resulted in lower neuronal death rates compared to controls. The study highlighted its role in enhancing antioxidant defenses within neuronal cells.

Mechanism of Action

The mechanism of action of 3-Amino-4-(methylamino)benzonitrile involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds differ in substituents at the 4-position amino group, influencing physicochemical properties and applications. Key analogues include:

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Applications References
3-Amino-4-(methylamino)benzonitrile Methylamino 64910-46-9 174.2 Precursor for diamidines
3-Amino-4-(cyclopentylamino)benzonitrile Cyclopentylamino 320406-77-7 201.27 Synthetic intermediate
3-Amino-4-(isopropylamino)benzonitrile Isopropylamino 355022-20-7 188.2 Research chemical
3-Amino-4-(2,4-dimethoxybenzylamino)benzonitrile 2,4-Dimethoxybenzylamino 911826-04-5 313.3 Industrial and scientific research
[11C]DASB (3-Amino-4-(2-dimethylaminomethylphenylsulfanyl)benzonitrile) Dimethylaminomethylphenylsulfanyl 131019-87-9 313.4 PET imaging of SERT
F-18 fluorobenzyl analogue of DASB Fluorobenzylmethylamino N/A ~350.3 PET imaging (VMAT2/SERT studies)

Key Observations :

  • The methylamino group in this compound offers simplicity for synthetic modifications .
  • Radiolabeled Derivatives: DASB and its F-18 analogue are optimized for serotonin transporter (SERT) binding and in vivo biodistribution, enabling non-invasive quantification of SERT density in neurological disorders .

Functional and Pharmacological Comparisons

Binding Affinity and Selectivity

  • [11C]DASB: Exhibits high SERT selectivity (Ki < 1 nM) and low affinity for dopamine/norepinephrine transporters, making it a gold standard for PET imaging of SERT density in Alzheimer’s disease and Parkinson’s disease .
  • F-18 Fluorobenzyl Analogue of DASB : Demonstrates comparable SERT binding to [11C]DASB but with improved pharmacokinetics due to fluorine-18’s longer half-life (109.7 minutes vs. 20.4 minutes for carbon-11) . In vivo studies in rats show rapid brain uptake and specific binding in SERT-rich regions .

Biological Activity

3-Amino-4-(methylamino)benzonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H10N2
  • Molecular Weight : 162.19 g/mol

This compound features an amino group, a methylamino group, and a nitrile functional group, contributing to its diverse reactivity and biological interactions.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study showed that this compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating potent cytotoxicity against these cells .

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with this compound leads to an increase in sub-G1 phase cells, indicating apoptosis initiation. Additionally, Western blotting results showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. In a model of neurodegeneration induced by oxidative stress, this compound demonstrated the ability to reduce neuronal cell death and oxidative damage markers. Specifically, it decreased levels of reactive oxygen species (ROS) and enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, potentially through modulation of cytokine production. In vitro assays showed that it significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a possible role in treating inflammatory diseases .

Case Studies and Research Findings

Study Findings Reference
In vitro study on MCF-7 cellsIC50 = 15 µM; induces apoptosis
Neuroprotection in oxidative stress modelDecreased ROS; increased SOD activity
Anti-inflammatory effectsReduced IL-6 and TNF-alpha production

Q & A

Basic Research Questions

Q. How is 3-Amino-4-(methylamino)benzonitrile synthesized and radiolabeled for PET imaging applications?

  • Methodological Answer : The compound is synthesized by reacting desmethyl-DASB (3-amino-4-(2-methylaminomethylphenylsulfanyl)-benzonitrile) with [¹¹C]methyl triflate in acetonitrile, followed by reverse-phase HPLC purification. Radiochemical yields typically range between 20–30%, with >95% radiochemical purity. Specific activities are critical for in vivo studies, with reported values of ~4.73 mCi at injection .

Q. What analytical methods are used to confirm the purity and stability of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is employed to verify radiochemical purity (>95%). Storage conditions (e.g., temperature, solvent) must align with stability data; for example, derivatives like 4-(Aminomethyl)benzonitrile hydrochloride require storage at 0–6°C to prevent degradation. Purity thresholds (>97.0% via GC/HPLC) are essential for reproducibility .

Q. How is this compound utilized in serotonin transporter (SERT) studies?

  • Methodological Answer : As the radiotracer [¹¹C]DASB, it binds selectively to SERT, enabling quantification of transporter density via PET. Binding potential (BPND) is calculated using reference region models (e.g., cerebellum). Validation in humans involves correlating BPND with postmortem SERT density .

Advanced Research Questions

Q. What experimental design challenges arise when using [¹¹C]DASB in small-animal PET imaging?

  • Methodological Answer : Challenges include limited spatial resolution for murine brain regions and low specific activity requirements. Partial volume correction and kinetic modeling (e.g., Logan plot) are critical for accurate quantification. Dynamic scanning protocols (e.g., 90-minute acquisitions) improve signal-to-noise ratios .

Q. How do seasonal or environmental factors influence SERT binding potential measurements with [¹¹C]DASB?

  • Methodological Answer : Seasonal light exposure and vitamin D levels correlate with SERT availability. Studies show higher BPND in fall/winter (vs. spring/summer), necessitating controlled environmental conditions and covariate adjustments in longitudinal studies .

Q. How does the compound’s pharmacokinetics inform dynamic vs. static PET imaging protocols?

  • Methodological Answer : Dynamic imaging captures time-activity curves for compartmental modeling (e.g., two-tissue model), while static imaging relies on standardized uptake values (SUVs). For ¹¹C-DASB, distribution volume (VT) derived from dynamic data correlates better with SERT density than SUVs .

Q. What strategies resolve contradictions in SERT binding affinity across studies?

  • Methodological Answer : Discrepancies may arise from differences in radiotracer metabolism, scan timing, or region-of-interest (ROI) definitions. Harmonizing analytical pipelines (e.g., using PMOD or SPM for ROI alignment) and controlling for circadian/seasonal variability improve cross-study consistency .

Q. How are cross-species differences in SERT distribution addressed when translating findings from mice to humans?

  • Methodological Answer : Species-specific SERT expression patterns (e.g., higher midbrain density in primates) require tailored ROI templates. Pharmacokinetic scaling (allometric or physiology-based) adjusts for differences in tracer clearance rates. Validation via autoradiography in preclinical models is advised .

Properties

IUPAC Name

3-amino-4-(methylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVVQSAUJWSQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381524
Record name 3-amino-4-(methylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64910-46-9
Record name 3-Amino-4-(methylamino)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64910-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-4-(methylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Amino-4-methylamino-benzonitrile (1.23 mg) was prepared by following General Procedure B starting from 4-methylamino-3-nitro-benzonitrile (1.33 g) and Pd/C (10% by weight, 133 mg). The crude product was used in the next step without further purification.
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
133 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
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reactant
Reaction Step One
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Extracted from reaction SMILES
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Synthesis routes and methods III

Procedure details

4-Methylamino-3-nitrobenzonitrile (0.18 g, 1.0 mmol) was dissolved in EtOAc (10 mL) and placed in a closed vessel. 10% Pd/C (50 mg, 5 mol %) was added and the mixture was hydrogenated via a hydrogen-filled balloon that was affixed to the vessel. After 2 h the mixture was filtered through celite and the filtrate was concentrated under reduced pressure to yield the title product (0.14 g, 93%) as an off-white solid, which was used without further purification. 1H-NMR (CDCl3): δ 7.19 (1H, dd), 6.92 (1H, d), 6.57 (1H, d), 4.04 (1H, br s), 3.30 (2H, br s), 2.91 (3H, br s); TLC (5:95 MeOH/DCM Rf 0.33).
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
50 mg
Type
catalyst
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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